molecular formula C26H31N3O2 B073772 Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- CAS No. 1255-69-2

Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-

Cat. No. B073772
CAS RN: 1255-69-2
M. Wt: 417.5 g/mol
InChI Key: BQGGOSXJLSPVRH-UHFFFAOYSA-N
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Patent
US04528136

Procedure details

A mixture of 38.0 ml of water, 17.4 g (0.1 mole) of 85.5 percent 4-dimethylaminobenzaldehyde, 6.0 g (0.1 mole) of urea, 12.6 g (0.1 mole) of N,N-dimethylaniline, 18.2 g (0.11 mole) of 3-dimethylaminobenzoic acid and 14.6 ml (0.273 mole) of concentrated sulfuric acid was maintained at a temperature in the range of 90° to 95° C. for approximately two and one-half hours with stirring. Slowly, 240.0 ml of water was added to the reaction mixture and the resulting mixture was stirred for approximately eight hours. The mixture was filtered to remove the insolubles and the filtrate was added with stirring to a solution of 30.0 ml of concentrated ammonium hydroxide dissolved in 150.0 ml of water. The pH of the resultant mixture was adjusted to 11.0 by gradually adding 21.6 g of 90 percent potassium hydroxide. After stirring approximately one-half hour, the mixture was filtered retaining both the filtercake and the filtrate. The filtrate was adjusted to a pH of approximately 4.8 by slowly adding glacial acetic acid. The solid which formed was collected by filtration, washed with water and dried in vacuo to obtain 4.1 g of 2-[bis(4-dimethylaminophenyl)]methyl-5-dimethylaminobenzoic acid (Formula II: Y=4--N(CH3)2 ; R=R1 =R2 =R3 =CH3), a solid.
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
14.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.NC(N)=O.[CH3:16][N:17]([CH3:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[CH3:25][N:26]([CH3:36])[C:27]1[CH:28]=[C:29]([CH:33]=[CH:34][CH:35]=1)[C:30]([OH:32])=[O:31].S(=O)(=O)(O)O>O>[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]([C:21]2[CH:22]=[CH:23][C:18]([N:17]([CH3:24])[CH3:16])=[CH:19][CH:20]=2)[C:33]2[CH:34]=[CH:35][C:27]([N:26]([CH3:36])[CH3:25])=[CH:28][C:29]=2[C:30]([OH:32])=[O:31])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.4 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Quantity
6 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
12.6 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
18.2 g
Type
reactant
Smiles
CN(C=1C=C(C(=O)O)C=CC1)C
Name
Quantity
14.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
38 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at a temperature in the range of 90° to 95° C. for approximately two and one-half hours
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for approximately eight hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the insolubles
ADDITION
Type
ADDITION
Details
the filtrate was added
STIRRING
Type
STIRRING
Details
with stirring to a solution of 30.0 ml of concentrated ammonium hydroxide
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 150.0 ml of water
ADDITION
Type
ADDITION
Details
by gradually adding 21.6 g of 90 percent potassium hydroxide
STIRRING
Type
STIRRING
Details
After stirring approximately one-half hour
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The solid which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C(C1=C(C(=O)O)C=C(C=C1)N(C)C)C1=CC=C(C=C1)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 9.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.